molecular formula C18H17N5OS B2556600 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 1448064-03-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2556600
M. Wt: 351.43
InChI Key: VKJAJBUKXTYWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide, commonly known as PT, is a small molecule inhibitor that has been widely used in scientific research. PT has shown promising results in various fields, including cancer research, neurological disorders, and infectious diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide involves the condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole, followed by the reaction of the resulting intermediate with 1H-pyrazole-1-carboxamidine. The final product is obtained by the addition of acetic anhydride and triethylamine.

Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(2-bromoethyl)thiazole, 1H-pyrazole-1-carboxamidine, acetic anhydride, triethylamine

Reaction
Step 1: Condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-(1H-indol-1-yl)acetyl)thiazole., Step 2: Reaction of the intermediate with 1H-pyrazole-1-carboxamidine in the presence of a base such as sodium hydride to form the desired product N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide., Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product.

Mechanism Of Action

PT acts as an inhibitor of the enzyme protein kinase B (AKT), which is involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting AKT, PT prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

PT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. PT has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Furthermore, PT has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using PT in lab experiments is its specificity towards AKT, which allows for precise targeting of the pathway involved in various cellular processes. However, PT has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Furthermore, PT has poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

PT has shown promising results in various fields, and further research is needed to explore its potential therapeutic applications. One of the future directions for PT is to develop more stable analogs that can be administered in vivo. Furthermore, the use of PT in combination with other therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic efficacy. Additionally, the development of PT-based imaging agents can aid in the diagnosis and monitoring of cancer and other diseases.

Scientific Research Applications

PT has been extensively used in scientific research due to its potential therapeutic properties. PT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PT has also been found to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Furthermore, PT has been shown to have antiviral properties and has been tested against various viruses, including the Zika virus and the Ebola virus.

properties

IUPAC Name

2-indol-1-yl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(12-22-11-7-14-4-1-2-5-16(14)22)19-9-6-15-13-25-18(21-15)23-10-3-8-20-23/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJAJBUKXTYWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide

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